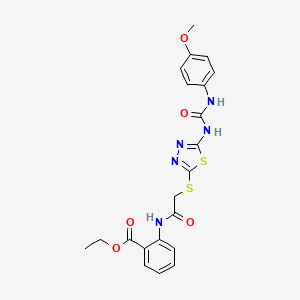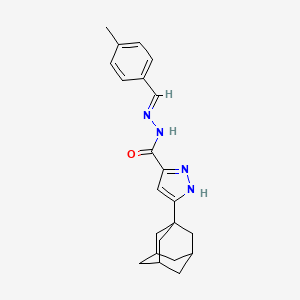![molecular formula C14H14N4O2S2 B2982345 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol CAS No. 948248-84-8](/img/structure/B2982345.png)
5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol is a complex heterocyclic compound, notable for its intriguing structural components and diverse functional groups. This compound, comprising both sulfur and nitrogen-containing heterocycles, embodies a robust framework often sought after in synthetic and medicinal chemistry. Its unique molecular architecture enables various interactions, making it a compound of interest in both theoretical studies and practical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol typically involves multi-step processes combining heterocyclic chemistry and sulfur chemistry.
Starting Materials and Key Intermediates: : The preparation often begins with commercially available starting materials such as ethyl acetoacetate, thiophene-2-carboxylic acid, and thiosemicarbazide.
Formation of Intermediate Compounds
The initial step might involve the condensation of ethyl acetoacetate with thiophene-2-carboxylic acid to form an intermediate ester.
The next step usually incorporates thiosemicarbazide to form a thiourea intermediate.
Cyclization and Functionalization
Following the formation of the key intermediate, cyclization with appropriate reagents (such as phosphorous oxychloride) leads to the formation of the oxadiazole ring.
Final steps include sulfanyl group incorporation and pyrimidine ring formation under controlled conditions.
Industrial Production Methods
On an industrial scale, this synthesis would be scaled up using batch or continuous flow reactors, employing catalysts to enhance reaction rates and improve yields. Solvent selection and recycling, temperature control, and pressure management are critical factors to ensure the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the thienyl and sulfanyl groups, leading to sulfoxides or sulfones as major products. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Reduction reactions, especially of the oxadiazole ring, can be carried out using hydride donors like sodium borohydride, producing amines or other reduced derivatives.
Substitution: : Nucleophilic and electrophilic substitutions are possible, especially on the pyrimidine ring. Halogenation or alkylation can be performed under mild conditions using reagents like alkyl halides or halogens.
Major Products
The major products from these reactions often include various oxidized forms, reduced derivatives, and substituted analogs, which further enhance the compound's utility in synthetic applications.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, this compound serves as a building block for constructing more complex molecular architectures, owing to its rich chemistry and reactivity.
Biology
In biological studies, derivatives of this compound are explored for their potential activity against various biological targets, including enzymes and receptors.
Medicine
Medicinally, 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol and its derivatives are investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents, among others.
Industry
In industry, this compound finds applications in material science, particularly in the development of advanced polymers and electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects is heavily influenced by its interaction with specific molecular targets. Typically, it might interact with enzyme active sites, inhibiting or modifying their activity. The presence of heteroatoms like sulfur and nitrogen allows for hydrogen bonding and coordination with metal ions, facilitating diverse biological activities. These interactions can lead to modifications in cellular pathways, impacting biological processes such as cell division, signaling, and metabolism.
Comparaison Avec Des Composés Similaires
Comparison
Compared to similar heterocyclic compounds, 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol stands out due to its dual sulfur-nitrogen framework, which offers a unique combination of properties.
List of Similar Compounds
5-Phenyl-6-methyl-2-({[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-triazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
5-Methyl-6-ethyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
By comparing these compounds, researchers can discern how slight modifications in the molecular structure affect their chemical and biological properties, thus guiding the design of new molecules with desired characteristics.
Propriétés
IUPAC Name |
5-ethyl-4-methyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-3-9-8(2)15-14(17-13(9)19)22-7-11-16-12(18-20-11)10-5-4-6-21-10/h4-6H,3,7H2,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVRDPGEFBISGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide](/img/structure/B2982262.png)
![7-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2982263.png)
![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2982265.png)
![6-fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2982266.png)
![N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2982269.png)
![4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B2982271.png)
![4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2982272.png)
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea](/img/structure/B2982276.png)
![1-Azaspiro[3.4]octan-2-one](/img/structure/B2982277.png)
![6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride](/img/structure/B2982278.png)
![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2982279.png)

![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2982282.png)

